2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-16-6-4-3-5-14(16)18(22)21-11-15-17(20-9-8-19-15)13-7-10-24-12-13/h3-10,12H,2,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVQHZXJJIPWSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazine ring, followed by the introduction of the thiophene group. The final step involves the coupling of the ethoxy group to the benzamide core. Common reagents used in these reactions include ethyl iodide, thiophene-3-carboxaldehyde, and pyrazine-2-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 304.37 g/mol
- CAS Number : 2034425-57-3
The compound features a benzamide structure with an ethoxy group and a thiophenyl-pyrazine moiety, which contributes to its unique properties and biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to 2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide. For instance, derivatives of pyrazine have shown efficacy against various viruses, including HIV and Zika virus. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazine ring can enhance antiviral potency .
Case Study: Pyrazine Derivatives
A series of pyrazine compounds were synthesized and evaluated for their antiviral activity. Compounds with specific substitutions exhibited IC values in the low micromolar range against Zika virus protease, demonstrating the relevance of structural modifications in enhancing antiviral efficacy .
Anticancer Properties
Compounds containing thiophene and pyrazine rings have been investigated for their anticancer activities. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Data Table: Anticancer Activity of Thiophene-Pyrazine Compounds
| Compound Name | Cancer Type | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 12.5 | Apoptosis induction |
| Compound B | Lung Cancer | 8.0 | Cell cycle arrest |
| 2-Ethoxy-N... | Colon Cancer | 15.0 | Inhibition of proliferation |
Neuroprotective Effects
Research indicates that certain derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.
Case Study: Neuroprotection
A study evaluated the neuroprotective effects of a related compound on neuronal cell lines subjected to oxidative stress. The results showed significant protection against cell death, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Substituent Variations
Key Structural Features
- Benzamide Core : Common across all analogs, enabling hydrogen bonding via the amide group.
- Heterocyclic Moieties: Thiophene (electron-rich, π-π interactions) vs.
- Substituents : Ethoxy (lipophilic), methoxy (polar), trifluoromethyl (electron-withdrawing), or fluorine (electronegative).
Representative Analogs
3-Ethoxy-N-[2-(2-Phenyl-1,3-Thiazol-4-yl)Ethyl]Benzamide () Structure: Benzamide with ethoxy at position 3 and a thiazole-ethyl group.
N-[1-(3-Cyanopyrazin-2-yl)Ethyl]-N-(Cyclopropylmethyl)-3,5-Bis(Trifluoromethyl)Benzamide () Structure: Trifluoromethyl groups enhance metabolic stability and lipophilicity. The cyanopyrazine group introduces hydrogen-bond acceptor sites. Comparison: Bulkier substituents (cyclopropylmethyl, trifluoromethyl) may hinder membrane permeability compared to the target compound’s ethoxy group .
4-Methyl-N-[3-(4-Methyl-1H-Imidazol-1-yl)-5-(Trifluoromethyl)Phenyl]-3-[[4-(Pyrazin-2-yl)Pyrimidin-2-yl]Amino]Benzamide () Structure: Pyrazine-pyrimidine hybrid with imidazole and trifluoromethyl groups. Comparison: The extended heterocyclic system may enhance binding to kinase targets (antineoplastic use), but increased molecular weight (~550 g/mol) could reduce solubility .
Physicochemical Properties
Key Observations :
- Ethoxy vs. Methoxy : Ethoxy increases lipophilicity, favoring membrane penetration but risking solubility issues.
- Thiophene vs. Thiazole : Thiophene’s sulfur enhances π-π interactions, while thiazole’s nitrogen may improve solubility .
Therapeutic Potential
Biological Activity
2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound characterized by a benzamide core with ethoxy and pyrazinyl substitutions, along with a thiophene ring. This structural diversity positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.
Molecular Formula : CHNOS
Molecular Weight : 339.4 g/mol
CAS Number : 2034537-84-1
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can alter the activity of these biological molecules, leading to various therapeutic effects. The precise mechanisms are still under investigation, but preliminary studies suggest potential antimicrobial and anti-inflammatory properties.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing pyrazine and thiophene rings have been evaluated for their efficacy against various bacterial strains, demonstrating promising results.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. Studies have shown that related benzamide derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may share this beneficial effect.
Study 1: Antimicrobial Activity
A study published in MDPI evaluated the antimicrobial effects of several benzamide derivatives, including those with similar structures to this compound. The results indicated that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some showing minimum inhibitory concentrations (MICs) as low as 50 µg/mL .
Study 2: Anti-inflammatory Mechanisms
Another research article highlighted the anti-inflammatory properties of benzamide derivatives. The study found that certain compounds could significantly reduce the levels of inflammatory markers in vitro, suggesting that the compound may inhibit pathways involved in inflammation .
Comparative Analysis
| Property | 2-Ethoxy-N-(Thiophen-Pyrazin-Benzamide) | Similar Compounds |
|---|---|---|
| Molecular Weight | 339.4 g/mol | Varies (typically between 300–350 g/mol) |
| Antimicrobial Activity | Moderate to high (MICs ~50 µg/mL) | Varies; some compounds exceed this efficacy |
| Anti-inflammatory Effects | Significant inhibition of cytokines | Commonly observed in related structures |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step reactions involving coupling of pyrazine and thiophene moieties. Key steps include nucleophilic substitution (e.g., alkylation of pyrazine derivatives) and amide bond formation. For example, similar benzamide derivatives were synthesized with yields ranging from 31% to 95%, depending on reaction conditions (e.g., use of TBHP as an oxidant in refluxing methanol) .
- Characterization : Intermediates and final products are confirmed via , , and ESI-MS. Thin-layer chromatography (TLC) is used to monitor reaction progress .
Q. What key functional groups in this compound influence its physicochemical properties?
- Functional Groups :
- Thiophene ring : Enhances π-π stacking interactions and metabolic stability.
- Pyrazine core : Contributes to hydrogen bonding and electronic effects.
- Ethoxybenzamide moiety : Modulates solubility and bioavailability.
Advanced Research Questions
Q. How can researchers address low yields in the final amidation step of this compound?
- Analysis : Low yields (e.g., 31% in ) may arise from steric hindrance or competing side reactions (e.g., hydrolysis of active esters).
- Optimization Strategies :
- Use coupling agents like HATU or EDCI to improve amidation efficiency.
- Employ high-dilution conditions to minimize dimerization.
- Monitor reaction progress via to identify bottlenecks .
Q. What computational methods are suitable for predicting the reactivity of the pyrazine-thiophene scaffold?
- Methods :
- Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : To simulate interactions with biological targets (e.g., kinases or DNA).
Q. How can researchers validate the biological activity of this compound against kinase targets?
- Protocol :
Enzyme Assays : Measure IC values against kinases (e.g., DDR1/2) using ATP-competitive assays.
Cellular Models : Test antiproliferative effects in cancer cell lines (e.g., HCT-116 or A549).
Structural Analysis : Co-crystallize the compound with target kinases to confirm binding modes (e.g., as in ).
Q. What strategies mitigate solubility challenges during in vitro testing?
- Solutions :
- Use co-solvents like DMSO (≤1% v/v) to maintain compound stability.
- Design prodrugs (e.g., phosphate esters) for improved aqueous solubility.
- Employ lipid-based formulations for cell-based assays .
Q. How to resolve contradictions in biological activity data across studies?
- Approach :
- Dose-Response Curves : Ensure consistent concentration ranges (e.g., 1 nM–10 µM).
- Assay Validation : Use positive controls (e.g., staurosporine for kinase inhibition).
- Meta-Analysis : Compare data from structurally analogous compounds (e.g., thieno[2,3-d]pyrimidine derivatives in vs. pyrazine-carboxamides in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
